molecular formula C40H38Cl2P2+2 B11951458 triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride

triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride

Cat. No.: B11951458
M. Wt: 651.6 g/mol
InChI Key: OOACLPDZHDFCQP-LLIZZRELSA-N
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Description

Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride is a complex organophosphorus compound It is characterized by the presence of two triphenylphosphonium groups connected by a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride typically involves the reaction of triphenylphosphine with an appropriate butenyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under mild to moderate conditions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Scientific Research Applications

Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Wittig reactions to form alkenes.

    Biology: The compound can be used to study the interactions of phosphonium salts with biological membranes.

    Industry: The compound can be used in the development of new materials with unique properties, such as ionic liquids and catalysts.

Mechanism of Action

The mechanism of action of triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride involves its interaction with various molecular targets. The compound can interact with biological membranes due to its lipophilic nature, allowing it to penetrate and accumulate within cells. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cellular barriers.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphine compound used in various organic reactions.

    Tetraphenylphosphonium chloride: Another phosphonium salt with similar properties but different applications.

    Benzyltriphenylphosphonium chloride: A related compound used in organic synthesis.

Uniqueness

Triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride is unique due to its extended butenyl chain, which imparts distinct chemical properties and reactivity compared to simpler phosphonium salts. This uniqueness makes it valuable in specific applications where other phosphonium salts may not be as effective.

Properties

Molecular Formula

C40H38Cl2P2+2

Molecular Weight

651.6 g/mol

IUPAC Name

triphenyl-[(E)-4-triphenylphosphaniumylbut-2-enyl]phosphanium;dihydrochloride

InChI

InChI=1S/C40H36P2.2ClH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-32H,33-34H2;2*1H/q+2;;/b20-19+;;

InChI Key

OOACLPDZHDFCQP-LLIZZRELSA-N

Isomeric SMILES

C1=CC=C(C=C1)[P+](C/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Cl.Cl

Canonical SMILES

C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Cl.Cl

Origin of Product

United States

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